(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester
Overview
Description
“(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 114552-32-8 . It has a molecular weight of 356.05 and its molecular formula is C14H23NO2Sn . The compound is a white solid .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl 2-(trimethylstannyl)phenylcarbamate . The InChI code is 1S/C11H14NO2.3CH3.Sn/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9;;;;/h4-7H,1-3H3,(H,12,13);3*1H3; .Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular weight of 356.05 and its molecular formula is C14H23NO2Sn .Scientific Research Applications
Palladium-Catalyzed Amination : Carbamic acid 2-trimethylsilylethyl ester (Teoc-NH2) is used for palladium-catalyzed amination of aryl bromides and aryl chlorides, facilitating the preparation of sensitive anilines with functional groups (Mullick et al., 2010).
Asymmetric Mannich Reaction : Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate is synthesized through this reaction, providing an efficient method for the synthesis of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
Synthesis of Antitumor Antibiotic Intermediates : The synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in synthesizing antitumor antibiotic tetrahydroisoquinoline natural products, has been achieved, including crystal structure determination (Li et al., 2013).
Cleavage and Transesterification in Organic Synthesis : Organotin oxides and hydroxides are utilized for solid-phase cleavage of benzyl ester linkages and for transesterification and acetylation/deacetylation of alcohols (Mascaretti et al., 1999).
Crystallographic Studies : The crystal structure of related compounds, such as (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, has been studied, revealing non-planar conformations and intermolecular hydrogen bonding (Kant, Singh, & Agarwal, 2015).
Deprotection in Synthesis of Clarithromycin Derivatives : Aqueous phosphoric acid has been shown to be a mild, environmentally friendly reagent for deprotection of tert-butyl carbamates, esters, and ethers, particularly in the synthesis of clarithromycin derivatives (Li et al., 2006).
Solvolysis Kinetics Studies : Research has been conducted on the preparation and solvolysis kinetics of trimethylsilyl N-alkyl-N-phenyl-carbamates, exploring the influence of various factors on solvolysis rates (Szalay et al., 1995).
properties
IUPAC Name |
tert-butyl N-(2-trimethylstannylphenyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO2.3CH3.Sn/c1-11(2,3)14-10(13)12-9-7-5-4-6-8-9;;;;/h4-7H,1-3H3,(H,12,13);3*1H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHMCDKAWYNLJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1[Sn](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20436246 | |
Record name | tert-Butyl [2-(trimethylstannyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Trimethylstannanyl-phenyl)-carbamic acid tert-butyl ester | |
CAS RN |
114552-32-8 | |
Record name | tert-Butyl [2-(trimethylstannyl)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20436246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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